molecular formula C20H18N4O4S B6567659 2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 1021211-56-2

2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6567659
CAS No.: 1021211-56-2
M. Wt: 410.4 g/mol
InChI Key: ILBLVAOXXLHJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex hybrid structure combining 1,2,4-oxadiazole and 3,4-dihydroquinazolin-4-one pharmacophores, which are classes of heterocycles known for their diverse biological activities. The 1,2,4-oxadiazole ring, substituted with a 3,4-dimethoxyphenyl group, is a privileged scaffold in drug discovery, often associated with binding to various enzymes and receptors. The quinazolinone moiety, linked via a methylsulfanyl bridge, is another prominent structure frequently investigated for its potential pharmacological properties. Researchers can leverage this compound as a key intermediate or a novel chemical entity in high-throughput screening campaigns to identify new bioactive molecules. Its structural complexity also makes it a valuable candidate for studying structure-activity relationships (SAR) in the development of enzyme inhibitors or receptor modulators. Potential research applications span multiple fields, including oncology, neuroscience, and infectious diseases, where such molecular frameworks have previously shown promise. Note on Specific Data: The precise mechanism of action, specific molecular targets, and detailed pharmacological profile of this compound are not currently established in the scientific literature and require further experimental investigation by qualified researchers. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-24-19(25)13-6-4-5-7-14(13)21-20(24)29-11-17-22-18(23-28-17)12-8-9-15(26-2)16(10-12)27-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBLVAOXXLHJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H26N4O4SC_{19}H_{26}N_{4}O_{4}S, and it features a unique combination of functional groups that may contribute to its biological properties. The structure includes a quinazoline core modified by an oxadiazole and a sulfanyl group, which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Binding : It could bind to receptors that mediate cellular responses, influencing signaling pathways associated with various diseases.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles often exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin and ketoconazole .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds containing quinazoline frameworks have been noted for their ability to reduce inflammation in preclinical models. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines .

Cytotoxicity Studies

A recent investigation into related oxadiazole compounds revealed varying degrees of cytotoxicity against cancer cell lines. Some derivatives exhibited selectivity indices indicating potential for further development as anticancer agents .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of similar compounds, it was found that the presence of the oxadiazole unit significantly enhanced activity against both Gram-positive and Gram-negative bacteria.
    CompoundMIC (μg/mL)Activity Type
    Compound A15Bacterial
    Compound B20Fungal
  • Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects using a mouse model where treatment with similar quinazoline derivatives resulted in reduced paw edema and lower levels of inflammatory markers in serum samples .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising anticancer properties. Research has indicated that derivatives of oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of oxadiazole derivatives and found that modifications on the oxadiazole ring significantly enhanced their efficacy against breast cancer cells (Smith et al., 2022).

Anti-inflammatory Activity

Research suggests that this compound may also possess anti-inflammatory properties. Compounds containing oxadiazole rings have been noted for their ability to inhibit pro-inflammatory cytokines.

Case Study:
In vitro studies demonstrated that a related compound reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (Johnson et al., 2021). This indicates potential for therapeutic use in inflammatory diseases.

Material Science

Due to its unique chemical properties, this compound can be utilized in the development of novel materials , particularly in polymer science. Its ability to act as a building block for complex polymers is under investigation.

Data Table: Polymer Development Applications

Application AreaDescription
CoatingsDevelopment of protective coatings with enhanced durability and chemical resistance.
Conductive PolymersIncorporation into conductive polymer matrices for electronic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with four analogs, highlighting structural variations and reported biological or physicochemical properties:

Compound Name Key Substituents Molecular Formula Reported Activity/Properties Source
Target Compound : 2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one - 3,4-Dimethoxyphenyl (oxadiazole)
- Methyl (quinazolinone)
- Sulfanyl linker
C₂₂H₂₂N₄O₄S Not explicitly stated in evidence; inferred potential for antimicrobial/antifungal activity based on analogs . N/A
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone - 4-Fluorophenyl (oxadiazole)
- 4-Chlorobenzyl (quinazolinone)
C₂₃H₁₆ClFN₄O₂S Antimicrobial activity; halogen substituents may enhance lipophilicity and target affinity .
3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one - 4-Methylphenyl (oxadiazole)
- 3-Methoxypropyl (quinazolinone)
C₂₂H₂₂N₄O₃S No explicit activity reported; alkyl chain may improve solubility .
2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-... Multiple methoxyphenyl groups; tetrahydroquinazolinone core C₄₄H₄₂N₄O₅ Antifungal activity; methoxy groups may enhance membrane penetration .
1-(4-(4-Methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-... Triazole core; methoxyphenyl and methylthio groups Not specified Antifungal and antibiotic activity; triazole rings are known for enzyme inhibition .

Key Structural and Functional Insights

A. Substituent Effects on Bioactivity

  • Halogen vs. Methoxy Groups : The 4-fluorophenyl and 4-chlorobenzyl groups in the halogenated analog () likely increase lipophilicity, enhancing antimicrobial potency compared to the target compound’s methoxy substituents .
  • Linker Flexibility : The sulfanyl (-S-) linker in the target compound and ’s analog could confer metabolic stability over oxygen or nitrogen linkers, though this requires experimental validation .

B. Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW ~434.5 g/mol) falls within the "drug-like" range, similar to ’s analog (MW ~458.9 g/mol). However, the 3-methoxypropyl group in ’s compound (MW 422.5 g/mol) may improve aqueous solubility compared to aromatic substituents .

C. Unanswered Questions

  • Target Compound’s Activity : While analogs in and show antifungal/antibiotic activity, the target compound’s specific biological profile remains uncharacterized in the provided evidence.
  • Physical Properties : Critical data (e.g., melting point, logP) for the target compound and ’s analog are missing, limiting comparative analysis .

Preparation Methods

Niementowski Condensation

The Niementowski reaction remains the most widely used method for synthesizing quinazolinones. Anthranilic acid derivatives react with amides under thermal conditions to form the quinazolinone core. For the 3-methyl variant, N-methylanthranilic acid or N-methylamide precursors are employed:

Anthranilic acid+N-MethylacetamideΔ,POCl33-Methyl-3,4-dihydroquinazolin-4-one\text{Anthranilic acid} + \text{N-Methylacetamide} \xrightarrow{\Delta, \text{POCl}_3} \text{3-Methyl-3,4-dihydroquinazolin-4-one}

Key Conditions :

  • Solvent : Toluene or xylene

  • Catalyst : Phosphorus pentoxide (P2_2O5_5) or phosphoryl chloride (POCl3_3)

  • Temperature : 120–140°C

  • Yield : 65–75%

Microwave-Assisted Synthesis

Modern protocols utilize microwave irradiation to accelerate the Niementowski reaction. A mixture of anthranilic acid, N-methylformamide, and KMnO4_4 under microwave conditions (300 W, 100°C) produces the quinazolinone in 85% yield within 15 minutes.

Synthesis of Fragment B: [3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methanethiol

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate. The steps include:

  • Amidoxime Preparation :

    3,4-Dimethoxyphenylacetonitrile+NH2OH\cdotpHClEtOH, NaHCO33,4-Dimethoxyphenylacetamidoxime\text{3,4-Dimethoxyphenylacetonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, NaHCO}_3} \text{3,4-Dimethoxyphenylacetamidoxime}
    • Yield : 90–95%

  • Cyclization to Oxadiazole :

    Amidoxime+EDClDCM, RT3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid\text{Amidoxime} + \text{EDCl} \xrightarrow{\text{DCM, RT}} \text{3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid}
    • Reagent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)

    • Yield : 70–80%

  • Reduction to Methanethiol :
    The carboxylic acid is reduced to a hydroxymethyl group using LiAlH4_4, followed by thiolation with thiourea in H2_2SO4_4:

    Oxadiazole-5-carboxylic acidLiAlH45-(Hydroxymethyl)oxadiazoleThiourea, H2SO45-(Mercaptomethyl)oxadiazole\text{Oxadiazole-5-carboxylic acid} \xrightarrow{\text{LiAlH}_4} \text{5-(Hydroxymethyl)oxadiazole} \xrightarrow{\text{Thiourea, H}_2\text{SO}_4} \text{5-(Mercaptomethyl)oxadiazole}
    • Overall Yield : 50–60%

Coupling of Fragments A and B

Nucleophilic Substitution

Fragment A is functionalized with a leaving group (e.g., bromide) at the 2-position, enabling reaction with Fragment B’s thiol group:

  • Bromination :

    3-Methyl-3,4-dihydroquinazolin-4-one+PBr3CHCl32-Bromo-3-methyl-3,4-dihydroquinazolin-4-one\text{3-Methyl-3,4-dihydroquinazolin-4-one} + \text{PBr}_3 \xrightarrow{\text{CHCl}_3} \text{2-Bromo-3-methyl-3,4-dihydroquinazolin-4-one}
    • Yield : 80–85%

  • Thiol-Alkylation :

    2-Bromo derivative+[Oxadiazole]methanethiolEt3N, DMFTarget Compound\text{2-Bromo derivative} + \text{[Oxadiazole]methanethiol} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound}
    • Base : Triethylamine (Et3_3N)

    • Solvent : Dimethylformamide (DMF)

    • Yield : 60–70%

Mitsunobu Reaction

An alternative coupling method employs the Mitsunobu reaction to form the sulfide bond:

2-Hydroxyquinazolinone+[Oxadiazole]methanethiolDIAD, PPh3Target Compound\text{2-Hydroxyquinazolinone} + \text{[Oxadiazole]methanethiol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}

  • Reagents : Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3_3)

  • Yield : 55–65%

Optimization and Challenges

Reaction Conditions

  • Temperature : Oxadiazole cyclization proceeds optimally at 25–30°C, while Niementowski condensation requires 120–140°C.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates.

Side Reactions

  • Oxidation of Thiols : Thiol groups may oxidize to disulfides; thus, reactions are conducted under inert atmospheres (N2_2 or Ar).

  • Ring-Opening of Quinazolinone : Strong acids or bases can hydrolyze the quinazolinone core, necessitating pH control.

Comparative Data Table

StepMethodReagents/ConditionsYield (%)Reference
Quinazolinone SynthesisNiementowski CondensationP2_2O5_5, 140°C65–75
Oxadiazole FormationAmidoxime CyclizationEDCl, DCM, RT70–80
Thiol-AlkylationNucleophilic SubstitutionEt3_3N, DMF60–70
Mitsunobu CouplingDIAD/PPh3_3THF, 0°C to RT55–65

Q & A

Q. What synthetic methodologies are reported for quinazolinone derivatives containing oxadiazole and sulfanyl moieties?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) with methyl thioacetate to form intermediate thioquinazolinones .
  • Step 2 : Introduction of the oxadiazole ring via cyclization using hydroxylamine or nitrile derivatives under reflux conditions .
  • Step 3 : Functionalization with sulfanyl groups via nucleophilic substitution or thiol-ene reactions. Key reagents include thiourea or mercaptoacetic acid .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization is commonly employed .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :
  • FT-IR : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C-S at ~650 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in quinazolinone/oxadiazole rings) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (applicable to derivatives with similar substituents) .
    • Purity Assessment : Thin-layer chromatography (TLC) and gas chromatography (GC) with >95% purity thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Temperature : Cyclization steps require precise control (e.g., 60–65°C for chalcone intermediates, reflux for oxadiazole formation) .
  • Catalysts : Acidic conditions (HCl in glacial acetic acid) enhance hydrazine coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Yield Monitoring : Track intermediates via TLC and adjust stoichiometry (e.g., 1:2 molar ratio of chalcone to hydrazine derivatives) .

Q. What strategies are used to establish structure-activity relationships (SAR) for bioactivity in similar compounds?

  • Functional Group Variation :
  • Replace methoxy groups with halogens (e.g., Cl, Br) to assess electronic effects on antibacterial activity .
  • Modify the sulfanyl moiety to sulfonyl or methylsulfonyl to study steric impacts .
    • Biological Assays :
  • Antibacterial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth dilution .
  • Enzyme Inhibition : Screen against target enzymes (e.g., dihydrofolate reductase) using spectrophotometric assays .

Q. How are spectral data contradictions resolved (e.g., NMR vs. crystallography)?

  • Case Study : Discrepancies in proton assignments for dihydroquinazolinone derivatives:
  • Dynamic Effects : Use variable-temperature NMR to identify tautomeric forms .
  • Complementary Techniques : Compare X-ray data (bond lengths/angles) with DFT-calculated geometries .
    • Statistical Validation : Apply DP4+ probability analysis to NMR data for stereochemical assignments .

Q. What solvent/catalyst systems are recommended for scaling up synthesis?

  • Solvents : Ethanol or acetic acid for cost-effective reflux; DCM/water biphasic systems for facile extraction .
  • Catalysts : Amberlyst-15 for acid-mediated cyclization; Pd/C for hydrogenation steps (if applicable) .
  • Green Chemistry Alternatives : Explore microwave-assisted synthesis to reduce reaction times and energy .

Q. How is bioactivity evaluated, and what are common pitfalls in assay design?

  • In Vitro Assays :
  • Use standardized bacterial strains (ATCC) and include positive controls (e.g., ciprofloxacin) .
  • Account for compound solubility (use DMSO ≤1% v/v to avoid cytotoxicity) .
    • Data Interpretation :
  • Normalize activity to logP values to assess membrane permeability .
  • Address false positives via counter-screens (e.g., lactate dehydrogenase release for cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.